molecular formula C19H16N2O4S B3017677 N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide CAS No. 923415-33-2

N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide

Cat. No.: B3017677
CAS No.: 923415-33-2
M. Wt: 368.41
InChI Key: ZWAOIQCRZGTOOM-UHFFFAOYSA-N
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Description

N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C19H16N2O4S and its molecular weight is 368.41. The purity is usually 95%.
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Scientific Research Applications

Understanding Chemical Properties and Biological Activity

The compound N-[4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide is part of a broader category of chemicals that have been extensively studied for their chemical properties and biological activity. It's known that biologically active molecules with aromatic rings often retain activity when one of these rings is replaced by an isosteric or isoelectronic aromatic ring. This principle has been applied to the development of thiophene analogues of certain carcinogens, with compounds such as N-(5-phenylthiophen-2-yl)acetamide showing potential carcinogenicity in vitro, although their capacity to induce tumors in vivo is uncertain. This underscores the intricate relationship between chemical structure and biological activity, a domain in which the compound may have relevant applications (Ashby et al., 1978).

Advanced Oxidation Processes (AOPs) and Environmental Concerns

Advanced Oxidation Processes (AOPs) are a focal point of research due to the growing concern of water scarcity and the accumulation of recalcitrance compounds in the environment. The compound , through its structural and chemical properties, might have implications in this area, especially considering the complexities involved in the treatment of related compounds like acetaminophen (ACT) from aqueous mediums. The review of such processes, degradation pathways, and the biotoxicity of by-products offers a comprehensive understanding of the environmental impact and the potential role that similar compounds can play in mitigating these effects (Qutob et al., 2022).

Pharmacokinetics, Pharmacodynamics, and Toxicology

Understanding the pharmacokinetics, pharmacodynamics, and the toxicological aspects of compounds is crucial in determining their applicability and safety in various domains. For instance, the study of paracetamol (acetaminophen), a widely used drug, reveals insights into its metabolism, the formation of toxic metabolites like N-acetyl-p-benzoquinone imine (NAPQI), and the associated risks of liver failure and kidney damage. This knowledge is vital for evaluating the safety and therapeutic potential of related compounds, including N-[4-(2H-1,3-benzodiazol-5-yl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide (Brune et al., 2015).

Mechanism of Action

The mechanism of action of this compound is not explicitly mentioned in the available literature .

Future Directions

Future research could focus on exploring the potential applications of this compound, particularly in the field of medicinal chemistry given the wide range of biological activities exhibited by similar compounds . Further studies could also aim to elucidate the mechanism of action of this compound.

Properties

IUPAC Name

N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O4S/c1-23-14-5-2-12(3-6-14)8-18(22)21-19-20-15(10-26-19)13-4-7-16-17(9-13)25-11-24-16/h2-7,9-10H,8,11H2,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWAOIQCRZGTOOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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